Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating agents. One common method involves the use of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a starting material, which is then treated with a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromoethenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of azetidine-3-carboxylic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium) are commonly used.
Major Products Formed:
- Substitution reactions yield various substituted azetidine derivatives.
- Reduction reactions produce ethyl-substituted azetidines.
- Oxidation reactions result in azetidine-3-carboxylic acid derivatives .
Scientific Research Applications
Chemistry: Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Azetidine-containing compounds have shown promise in the development of antiviral, antibacterial, and anticancer agents. The bromoethenyl group can be modified to create derivatives with improved pharmacokinetic properties .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where the azetidine ring imparts unique mechanical and thermal properties. Additionally, it serves as an intermediate in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, the compound may act by inhibiting enzyme activity or binding to receptors to modulate biological pathways. The bromoethenyl group can participate in covalent bonding with target proteins, leading to the formation of stable complexes that alter the function of the target molecule .
Comparison with Similar Compounds
- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine
Comparison: Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate is unique due to the presence of the bromoethenyl group, which allows for additional chemical modifications and interactions compared to its analogs. For instance, tert-butyl 3-(bromomethyl)azetidine-1-carboxylate lacks the double bond in the bromoethenyl group, which can limit its reactivity in certain chemical reactions .
Properties
Molecular Formula |
C10H16BrNO2 |
---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h8H,1,5-6H2,2-4H3 |
InChI Key |
GOPGOLLYAAQSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=C)Br |
Origin of Product |
United States |
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